4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine core substituted with pyridine and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. It is classified under the category of pyrimidine derivatives, which are known for their diverse pharmacological properties.
The compound is synthesized through organic reactions involving pyridine, thiophene, and pyrimidine derivatives. It falls within the realm of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms in their structure. Its unique combination of functional groups contributes to its potential applications in drug discovery and development.
The synthesis of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves a multi-step process:
In industrial settings, optimized methods may include continuous flow reactors and high-throughput screening to enhance yield and reduce reaction times.
The molecular structure of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can be represented by the following data:
Property | Value |
---|---|
CAS Number | 914675-05-1 |
Molecular Formula | C13H10N4S |
Molecular Weight | 254.31 g/mol |
IUPAC Name | 4-pyridin-4-yl-6-thiophen-2-ylpyrimidin-2-amine |
InChI Key | HAEIKWJZVBTQJH-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=NC=C3)N |
The compound features a pyrimidine ring substituted at positions 4 and 6 with a pyridine and thiophene group, respectively, which influences its electronic properties and reactivity.
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can participate in various chemical reactions:
The mechanism of action for 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is primarily related to its role as an inhibitor in biochemical pathways. While specific mechanisms may vary based on the target enzyme or receptor, it is believed that the compound interacts with specific binding sites, potentially altering enzymatic activity or receptor signaling pathways.
The physical properties of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine include:
Chemical properties include its stability under various conditions and reactivity with different chemical agents, which can be influenced by its functional groups.
Due to its structural characteristics, 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has potential applications in several scientific fields:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1